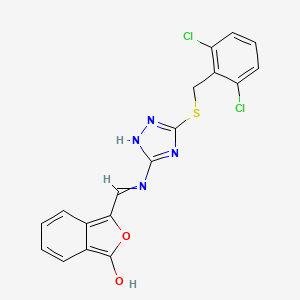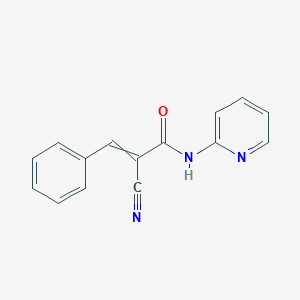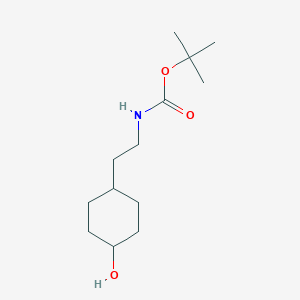![molecular formula C17H17NO5 B12510753 (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-{[(ベンジルオキシ)カルボニル]アミノ}-3-(3-ヒドロキシフェニル)プロパン酸は、化学および生物学のさまざまな分野において重要な役割を果たすキラル化合物です。この化合物は、ベンジルオキシカルボニル基、アミノ基、およびヒドロキシフェニル基を含むその独特の構造を特徴としています。そのキラル性は、立体化学的研究や用途にとって興味深い対象となっています。
準備方法
合成経路と反応条件
(2R)-2-{[(ベンジルオキシ)カルボニル]アミノ}-3-(3-ヒドロキシフェニル)プロパン酸の合成は、通常、アミノ基の保護、続いてベンジルオキシカルボニル基の導入を伴います。ヒドロキシフェニル基は、エステル化や加水分解を含む一連の反応を経て導入されます。反応条件は、多くの場合、有機溶媒、触媒、特定の温度とpH条件の使用を含み、目的の立体化学が達成されるようにします。
工業生産方法
この化合物の工業生産は、自動反応器と連続フロープロセスを使用した大規模合成を伴う場合があります。高純度試薬と厳格な品質管理対策の使用により、最終製品の一貫性と純度が確保されます。工業的方法には、クロマトグラフィーや結晶化などの高度な精製技術を使用して、化合物を最も純粋な形で取得することも含まれます。
化学反応の分析
反応の種類
(2R)-2-{[(ベンジルオキシ)カルボニル]アミノ}-3-(3-ヒドロキシフェニル)プロパン酸は、以下を含むさまざまな種類の化学反応を起こします。
酸化: ヒドロキシフェニル基は、酸化されてキノンを形成することができます。
還元: ベンジルオキシカルボニル基は、還元されて遊離アミンを生成することができます。
置換: アミノ基は、求核置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、ハロアルカンなどの求核剤があります。反応は、通常、選択性と収率を確保するために、制御された温度とpH条件下で行われます。
主要な生成物
これらの反応から生成される主要な生成物には、キノン、遊離アミン、および元の化合物の置換誘導体が含まれます。これらの生成物は、さまざまな化学的および生物学的用途でさらに利用することができます。
科学研究における用途
(2R)-2-{[(ベンジルオキシ)カルボニル]アミノ}-3-(3-ヒドロキシフェニル)プロパン酸は、科学研究において幅広い用途があります。
化学: 複雑な分子の合成におけるキラルビルディングブロックとして使用されます。
生物学: 酵素や受容体との相互作用について研究されています。
医学: 潜在的な治療効果と薬物開発のための前駆体として調査されています。
産業: ファインケミカルや医薬品の生産に使用されています。
科学的研究の応用
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
(2R)-2-{[(ベンジルオキシ)カルボニル]アミノ}-3-(3-ヒドロキシフェニル)プロパン酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ベンジルオキシカルボニル基は保護基として作用する可能性があり、ヒドロキシフェニル基は水素結合やその他の相互作用に関与することができます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
(2R)-2-{[(ベンジルオキシ)カルボニル]アミノ}-3-フェニルプロパン酸: ヒドロキシ基を欠いているため、特定の反応では反応性が低くなります。
(2R)-2-アミノ-3-(3-ヒドロキシフェニル)プロパン酸: ベンジルオキシカルボニル基を欠いているため、安定性と反応性に影響を与えます。
ユニークさ
(2R)-2-{[(ベンジルオキシ)カルボニル]アミノ}-3-(3-ヒドロキシフェニル)プロパン酸は、ベンジルオキシカルボニル基とヒドロキシフェニル基の両方を含むため、反応性と潜在的な用途においてユニークです。化合物のキラル性も、立体化学的研究や用途において重要性を加えています。
類似化合物との比較
Similar Compounds
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the hydroxy group, making it less reactive in certain reactions.
(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid: Lacks the benzyloxycarbonyl group, affecting its stability and reactivity.
Uniqueness
The presence of both the benzyloxycarbonyl group and the hydroxyphenyl group in (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid makes it unique in terms of its reactivity and potential applications. The chiral nature of the compound also adds to its significance in stereochemical studies and applications.
特性
分子式 |
C17H17NO5 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC名 |
(2R)-3-(3-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H17NO5/c19-14-8-4-7-13(9-14)10-15(16(20)21)18-17(22)23-11-12-5-2-1-3-6-12/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 |
InChIキー |
ZXWXVBROZXNXBC-OAHLLOKOSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC(=CC=C2)O)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=CC=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Titanium, oxo[sulfato(2-)-kappaO,kappaO']-](/img/structure/B12510670.png)
![2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide](/img/structure/B12510673.png)

![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12510677.png)
![N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B12510682.png)

![N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12510690.png)

![2-Amino-3-({[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510705.png)
![7-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B12510719.png)


phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)
![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
